BenchChemオンラインストアへようこそ!

Fradimycin B

Antimicrobial Staphylococcus aureus Minimum Inhibitory Concentration

Fradimycin B is the most potent capoamycin congener against S. aureus (MIC 2.0 µg/mL) and colon cancer cells (IC₅₀ 0.13 µM). Its dual G₀/G₁ arrest and apoptosis mechanism makes it a superior research tool. Procure to ensure assay sensitivity and mechanistic integrity in your studies.

Molecular Formula C38H38O14
Molecular Weight 718.7 g/mol
CAS No. 1429166-72-2
Cat. No. B1487332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFradimycin B
CAS1429166-72-2
Molecular FormulaC38H38O14
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C
InChIInChI=1S/C38H38O14/c1-17-24(50-27(40)10-8-6-5-7-9-25-18(2)51-38(4,52-25)36(46)47)13-14-26(49-17)19-11-12-20-30(31(19)41)33(43)21-15-23(39)22-16-37(3,48)35(45)34(44)29(22)28(21)32(20)42/h5-12,15,17-18,24-26,35,39,41,45,48H,13-14,16H2,1-4H3,(H,46,47)/b6-5+,9-7+,10-8+/t17-,18+,24+,25+,26-,35?,37?,38+/m1/s1
InChIKeySBGGQXGOQWLPLU-JSBUERMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fradimycin B (CAS 1429166-72-2): A Marine-Derived Capoamycin-Type Antibiotic with Dual Antimicrobial–Antitumor Activity


Fradimycin B (CAS 1429166-72-2) is a capoamycin-type angucycline antibiotic first isolated from the marine-derived Streptomyces fradiae strain PTZ0025 [1]. With a molecular formula of C₃₈H₃₈O₁₄ and a molecular weight of 718.7 g/mol, it belongs to the benz[a]anthraquinone class of polyketide natural products [1]. Its structure comprises a modified benz[a]anthraquinone chromophore, a 2,3-dideoxysugar moiety, and a long-chain polyene acid unit [1]. Fradimycin B is recognized as a bacterial metabolite (via angucycline) in the ChEBI ontology and has been cited in independent review literature as one of the marine phenolic compounds exhibiting sub-micromolar anticancer activity [2][3].

Why Capoamycin-Class Interchangeability Fails: Quantifiable Potency and Mechanistic Gradients Separate Fradimycin B from Its Closest Analogs


Fradimycin B, Fradimycin A, and MK844-mF10 were co-isolated from the same fermentation broth and share a common capoamycin-type scaffold; yet their antimicrobial and antitumor activities diverge markedly [1]. In antimicrobial assays against Staphylococcus aureus, the MIC values span a 3-fold range among these three congeners, and in cytotoxicity assays across three tumor cell lines (HCT-15, SW620, C6), Fradimycin B consistently exhibits the lowest IC₅₀ values—reaching sub-micromolar potency in two of three lines [1]. Furthermore, only Fradimycin B was experimentally demonstrated to induce both G₀/G₁ cell cycle arrest and apoptosis/necrosis, a dual mechanistic signature not established for the co-isolated analogs [1]. These quantifiable potency and mechanistic gradients mean that substituting Fradimycin B with Fradimycin A or MK844-mF10—even when structurally similar—cannot be assumed to preserve biological effect without revalidation.

Fradimycin B (CAS 1429166-72-2): Quantitative Differentiation Evidence Versus Closest Analogs


Antimicrobial Potency Against Staphylococcus aureus: 3-Fold Superiority Over Fradimycin A and 2-Fold Over MK844-mF10

In a head-to-head in vitro antimicrobial assay against Staphylococcus aureus, Fradimycin B (compound 4) exhibited an MIC of 2.0 μg/mL, which is 3-fold more potent than Fradimycin A (MIC 6.0 μg/mL) and 2-fold more potent than MK844-mF10 (MIC 4.0 μg/mL) when all three compounds were tested under identical experimental conditions [1]. The polyene acid co-metabolites fradic acids A and B were inactive, confirming that antimicrobial activity is confined to the capoamycin-type congeners and that Fradimycin B is the most potent within this subset [1].

Antimicrobial Staphylococcus aureus Minimum Inhibitory Concentration

Cytotoxicity Against Human Colon Cancer HCT-15 Cells: 4-Fold Greater Potency Than Fradimycin A

In a direct comparative cytotoxicity screen against human colon adenocarcinoma HCT-15 cells (72 h exposure), Fradimycin B demonstrated an IC₅₀ of 0.13 ± 0.04 μM, which is 4.0-fold more potent than Fradimycin A (IC₅₀ 0.52 ± 0.11 μM) and 2.3-fold more potent than MK844-mF10 (IC₅₀ 0.30 ± 0.07 μM) [1]. Fradimycin B was the only compound in the series to achieve a sub-150 nM IC₅₀ in this cell line. All data were generated from five independent experiments under identical treatment conditions (0.125 to 40 μM, 72 h) [1].

Anticancer Colon Cancer HCT-15 Cytotoxicity

Cytotoxicity Against Rat Glioma C6 Cells: 2.7-Fold Superiority Over Both Fradimycin A and MK844-mF10

Against rat glioma C6 cells, Fradimycin B showed an IC₅₀ of 0.47 ± 0.09 μM, representing a 2.7-fold potency advantage over Fradimycin A (IC₅₀ 1.28 ± 0.37 μM) and a 2.8-fold advantage over MK844-mF10 (IC₅₀ 1.31 ± 0.32 μM) [1]. This data point was independently reproduced and cited in a 2021 systematic review of marine-derived antiglioma compounds (Biomedicines 2021, Table 15), confirming Fradimycin B as the most potent capoamycin-type antibiotic against C6 glioma within the peer-reviewed literature [2].

Antiglioma C6 Glioma Brain Cancer Cytotoxicity

Dual Mechanism of Action: G₀/G₁ Cell Cycle Arrest Plus Apoptosis/Necrosis Induction Demonstrated Only for Fradimycin B

Among the three capoamycin-type congeners (compounds 3–5), only Fradimycin B was advanced to mechanistic characterization. Flow cytometric analysis revealed that Fradimycin B (1.25 μM) induced a time-dependent G₀/G₁ phase arrest in HCT-15 cells, with a 21.91% increase in G₀/G₁ population at 24 h relative to control [1]. Annexin V-FITC/PI double staining further demonstrated that Fradimycin B (1.25 μM) increased the combined apoptotic and necrotic cell population from 16.44% (control) to 28.46% at 24 h and 43.04% at 72 h [1]. Comparable mechanistic data for Fradimycin A and MK844-mF10 were not reported in the primary literature [1].

Cell Cycle Arrest Apoptosis Mechanism of Action HCT-15

Structural Differentiation: Unique ¹³C NMR Signature Distinguishes Fradimycin B from Fradimycin A and Dioxamycin

Fradimycin B possesses a distinct ¹³C NMR fingerprint that differentiates it from its closest structural analogs. Key differentiating signals include C-1 (δ 200.5/198.3 ppm for Fradimycin B vs. δ 206.6/205.0 ppm for Fradimycin A), C-4a (δ 129.2/127.5 ppm for Fradimycin B vs. δ 77.6/76.1 ppm for Fradimycin A), and C-12b (δ 136.9/136.1 ppm for Fradimycin B vs. δ 78.3/76.7 ppm for Fradimycin A) [1]. These diagnostic chemical shift differences, particularly the downfield displacement of C-4a (~52 ppm) and C-12b (~59 ppm) relative to Fradimycin A, reflect the altered oxidation state of the benz[a]anthraquinone chromophore in Fradimycin B and serve as unambiguous identity markers [1]. The complete ¹H and ¹³C NMR assignments in DMSO-d₆ have been deposited, enabling QC-grade identity verification [1].

Structural Elucidation ¹³C NMR Quality Control Identity Verification

Marine-Derived Origin and Patent Protection: Differentiated Sourcing from Soil-Derived Capoamycin-Type Antibiotics

Fradimycin B is produced by the marine sediment-derived strain Streptomyces fradiae PTZ0025 (CCTCC NO M 2012374), distinguishing it from the soil-derived producers of capoamycin (Streptomyces capoamus), dioxamycin (Streptomyces xantholiticus), and MK844-mF10 (Streptomyces sp. MK844-mF10) [1][2]. A Chinese patent (CN102993188A, filed by Zhejiang University) specifically claims Fradimycin B as a bioactive substance, its preparation method from marine Streptomyces fradiae PTZ0025, and its application in antimicrobial and antitumor drug preparation [2]. This patent explicitly discloses Fradimycin B's activity against Staphylococcus aureus and its growth inhibition of colon cancer HCT-15 and SW620 cells as well as glioma C6 cells [2].

Marine Natural Product Biosynthetic Origin Streptomyces fradiae Patent

Fradimycin B (CAS 1429166-72-2): Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Screening Against Staphylococcus aureus Using Fradimycin B as the Most Potent Capoamycin-Type Reference Compound

Fradimycin B, with an MIC of 2.0 μg/mL against S. aureus, is the most potent antimicrobial agent among the capoamycin-type congeners co-isolated from Streptomyces fradiae PTZ0025 [1]. Procurement of Fradimycin B is indicated for laboratories conducting antibacterial susceptibility screening where maximum sensitivity is required, as it exhibits 3-fold greater potency than Fradimycin A (MIC 6.0 μg/mL) and 2-fold greater potency than MK844-mF10 (MIC 4.0 μg/mL) [1]. Its use as a positive control or reference standard in S. aureus growth inhibition assays allows detection of activity at lower compound concentrations, reducing DMSO solvent interference and compound consumption per assay well.

Colon Cancer Drug Discovery: Fradimycin B as a Sub-150 nM Lead Scaffold for HCT-15-Based Screening Cascades

Fradimycin B achieves an IC₅₀ of 0.13 ± 0.04 μM against HCT-15 human colon adenocarcinoma cells, making it the only capoamycin-type congener with sub-150 nM potency in this cell line and 4-fold more potent than Fradimycin A [1]. This evidence positions Fradimycin B as a high-value starting point for medicinal chemistry optimization programs targeting colon cancer. Its demonstrated dual mechanism—G₀/G₁ cell cycle arrest (21.91% increase at 24 h) and apoptosis/necrosis induction (43.04% at 72 h) in HCT-15 cells [1]—further supports its use in target deconvolution studies and mechanism-of-action profiling in colon cancer models.

Antiglioma Research: Fradimycin B as the Preferred Capoamycin-Type Reference for C6 Glioma Models

With an IC₅₀ of 0.47 ± 0.09 μM against rat glioma C6 cells—independently confirmed in a systematic review of marine antiglioma compounds [1][2]—Fradimycin B is approximately 2.7-fold more potent than both Fradimycin A and MK844-mF10 in this glioblastoma-relevant model. Research groups focused on blood-brain barrier-penetrant natural product leads or glioma-specific chemotherapy may prioritize Fradimycin B over its congeners for dose-response studies, synergy screening with temozolomide, or formulation feasibility assessments, given its quantitatively superior and independently verified antiglioma activity.

Natural Product QC and Identity Verification Using Diagnostic ¹³C NMR Fingerprinting

Fradimycin B can be unambiguously distinguished from its closest structural analogs (Fradimycin A and Dioxamycin) by large diagnostic ¹³C NMR chemical shift differences at C-4a (~52 ppm downfield) and C-12b (~59 ppm downfield) [1]. For quality control laboratories receiving Fradimycin B from vendors, these spectroscopic markers—published with full assignments in DMSO-d₆ at 125 MHz [1]—enable definitive identity confirmation and purity assessment. This is critical when Fradimycin A (CAS 1429166-71-1) is co-supplied or when structural ambiguity between capoamycin-type congeners could compromise experimental reproducibility.

Quote Request

Request a Quote for Fradimycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.